molecular formula C7H12O3S B8414052 3-(3-Hydroxypropylsulfanyl)-dihydrofuran-2-one

3-(3-Hydroxypropylsulfanyl)-dihydrofuran-2-one

Cat. No. B8414052
M. Wt: 176.24 g/mol
InChI Key: SSSQQFFLOVVOAX-UHFFFAOYSA-N
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Patent
US08912209B2

Procedure details

To a solution of 3-mercapto-propan-1-ol (1685 μmol) in DMF (2 ml) were added DIEA (1.5 eq) and 3-bromo-dihydro-furan-2-one (1 eq). The reaction mixture was stirred at RT for 4 hours. The precipitate was filtered and the solvent was removed under reduced pressure.
Quantity
1685 μmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][CH2:4][OH:5].CCN(C(C)C)C(C)C.Br[CH:16]1[CH2:20][CH2:19][O:18][C:17]1=[O:21]>CN(C=O)C>[OH:5][CH2:4][CH2:3][CH2:2][S:1][CH:16]1[CH2:20][CH2:19][O:18][C:17]1=[O:21]

Inputs

Step One
Name
Quantity
1685 μmol
Type
reactant
Smiles
SCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(OCC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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